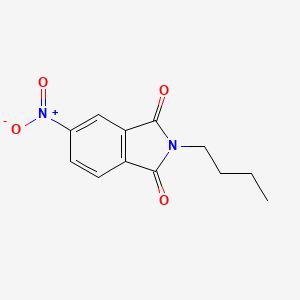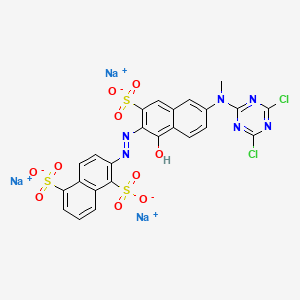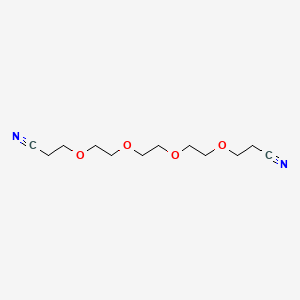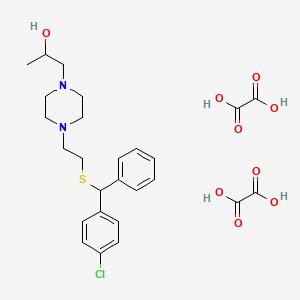
3,5-Dibromo-2-ethoxybenzaldehyde
Descripción general
Descripción
3,5-Dibromo-2-ethoxybenzaldehyde is a chemical compound with the molecular formula C9H8Br2O2 and a molecular weight of 307.97 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Molecular Structure Analysis
The InChI code for 3,5-Dibromo-2-ethoxybenzaldehyde is 1S/C9H8Br2O2/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-5H,2H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
3,5-Dibromo-2-ethoxybenzaldehyde has a molecular weight of 307.97 . The specific physical and chemical properties of this compound are not detailed in the search results.Aplicaciones Científicas De Investigación
Application 1: Suzuki Cross Coupling Reaction
- Summary of the Application : This compound is used in the synthesis of various new derivatives via a palladium-catalyzed Suzuki cross-coupling reaction . This method involves the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids under controlled and optimal reaction conditions .
- Methods of Application : The Suzuki cross-coupling reaction is performed under controlled and optimal conditions. The different substituents (CH3, OCH3, Cl, F etc.) present on arylboronic acids are found to have significant electronic effects on the overall properties of the new products .
- Results or Outcomes : The synthesized thiophene molecules were studied for their haemolytic, biofilm inhibition, and anti-thrombolytic activities, and almost all products showed potentially good properties . The compound 2-bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene exhibited the highest values for haemolytic and biofilm inhibition activities among all newly synthesized derivatives .
Application 2: Inhibition of Photosynthetic Electron Transport
- Summary of the Application : 5-Bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides, which are related compounds to 3,5-Dibromo-2-ethoxybenzaldehyde, have been found to inhibit photosynthetic electron transport .
- Methods of Application : The inhibitory efficiency of these compounds on photosynthetic electron transport depends on the compound lipophilicity as well as on the electronic properties of the R substituent in the N-phenyl moiety .
- Results or Outcomes : The study did not provide specific quantitative data or statistical analyses .
Application 3: Sonogashira Cross-Coupling Reaction
- Summary of the Application : This compound is used in the chemoselective synthesis of alkynylpyridines from 3,5-dibromo-2,6-dichloropyridine . This method involves the reaction of 3,5-dibromo-2,6-dichloropyridine with alkynes under controlled and optimal reaction conditions .
- Methods of Application : The Sonogashira cross-coupling reaction is performed under controlled and optimal conditions. The different substituents present on alkynes are found to have significant electronic effects on the overall properties of the new products .
- Results or Outcomes : The optimized conditions give access to a variety of mono-, di-, tri- and tetraalkynylated pyridines in good yields . Interestingly, the employment of 3,5-dibromo-2,6-dichloropyridine as a starting material led to the opposite regioisomers of dialkynylated pyridines as compared to the application of 2,3,5,6-tetrachloropyridine .
Propiedades
IUPAC Name |
3,5-dibromo-2-ethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBMBLXXEWUFSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303206 | |
| Record name | 3,5-dibromo-2-ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-2-ethoxybenzaldehyde | |
CAS RN |
61657-67-8 | |
| Record name | 61657-67-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157342 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-dibromo-2-ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















